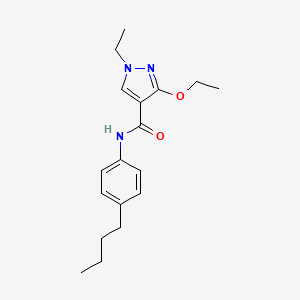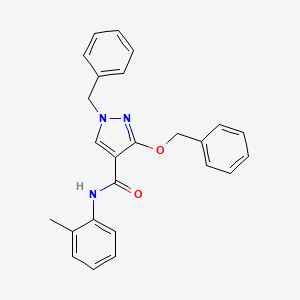
N-(4-butylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, also known as 4-butylphenyl-3-ethoxy-1-ethylpyrazole-4-carboxamide or 4-BEPEPCA, is a novel compound with potential applications in a variety of scientific fields, including drug design, organic synthesis, and biochemistry. This compound is a derivative of pyrazole and has a unique structure and properties that make it a valuable tool for research.
科学的研究の応用
4-BEPEPCA has a wide range of potential applications in scientific research. It can be used as a tool for drug design, allowing researchers to study the structure-activity relationships of different compounds. It can also be used as a building block for the synthesis of more complex molecules. Additionally, 4-BEPEPCA has potential applications in biochemistry, as it can be used to study the interactions between proteins and other molecules.
作用機序
The mechanism of action of 4-BEPEPCA is not yet fully understood. However, it is believed that the compound interacts with proteins and other molecules to modify their activity. For example, it is thought to interact with enzymes to inhibit their activity, or to interact with receptors to activate them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BEPEPCA are not yet fully understood. However, in vitro studies have shown that 4-BEPEPCA has the potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been shown to have an effect on the expression of certain genes, such as those involved in inflammation and cell proliferation.
実験室実験の利点と制限
4-BEPEPCA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a unique structure that makes it a valuable tool for research. Additionally, it is relatively stable and can be stored for extended periods of time. However, the compound is not yet fully understood and its effects on living organisms are not yet known, so caution should be taken when using it in experiments.
将来の方向性
There are a number of potential future directions for research on 4-BEPEPCA. Further studies could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, research could be conducted to explore its potential applications in drug design and organic synthesis. Additionally, further studies could be conducted to explore its potential applications in the treatment of various diseases and conditions. Finally, research could be conducted to explore its potential as a tool for studying the structure-activity relationships of different compounds.
合成法
4-BEPEPCA is synthesized through a multi-step reaction process. The starting material is 4-butylphenol, which is reacted with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form the ethoxy-substituted pyrazole. The product is then reacted with 1-ethyl-1H-pyrazole-4-carboxamide in the presence of an acid, such as hydrochloric acid, to form the desired 4-BEPEPCA.
特性
IUPAC Name |
N-(4-butylphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-4-7-8-14-9-11-15(12-10-14)19-17(22)16-13-21(5-2)20-18(16)23-6-3/h9-13H,4-8H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYBELSLJZGYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide](/img/structure/B6500897.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6500901.png)
![4-methoxy-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide](/img/structure/B6500905.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6500913.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6500917.png)
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B6500925.png)
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6500932.png)

![3-methoxy-N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500963.png)
![N-[(2,6-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500965.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500968.png)
![N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500974.png)
![1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine](/img/structure/B6500979.png)
